molecular formula C26H26FN7OS B11220489 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide

Cat. No.: B11220489
M. Wt: 503.6 g/mol
InChI Key: VCZPVQMJQYZXEC-UHFFFAOYSA-N
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Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide is a complex organic compound that features a unique combination of pyrazole, triazoloquinazoline, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the butanamide group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide is unique due to its combination of structural motifs, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H26FN7OS

Molecular Weight

503.6 g/mol

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)butanamide

InChI

InChI=1S/C26H26FN7OS/c1-4-22(25(35)28-21-12-8-6-10-19(21)27)36-26-29-20-11-7-5-9-18(20)24-30-23(32-34(24)26)13-14-33-17(3)15-16(2)31-33/h5-12,15,22H,4,13-14H2,1-3H3,(H,28,35)

InChI Key

VCZPVQMJQYZXEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C

Origin of Product

United States

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